molecular formula C10H13NO4 B2820303 Diethyl 1H-pyrrole-2,3-dicarboxylate CAS No. 25472-60-0

Diethyl 1H-pyrrole-2,3-dicarboxylate

Cat. No. B2820303
CAS RN: 25472-60-0
M. Wt: 211.217
InChI Key: AKCIUXOENLCRHO-UHFFFAOYSA-N
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Description

Diethyl 1H-pyrrole-2,3-dicarboxylate is a chemical compound with the molecular formula C10H13NO4 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of Diethyl 1H-pyrrole-2,3-dicarboxylate and its derivatives has been discussed in several studies . One method involves acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines .


Molecular Structure Analysis

The molecular structure of Diethyl 1H-pyrrole-2,3-dicarboxylate includes a pyrrole ring, which is a five-membered aromatic heterocycle . The InChI code for this compound is 1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Diethyl 1H-pyrrole-2,3-dicarboxylate are not clearly mentioned in the search results, pyrrole derivatives have been known to exhibit a wide range of reactions . For instance, they can undergo condensation with carboxylic acid moiety under reflux conditions .


Physical And Chemical Properties Analysis

Diethyl 1H-pyrrole-2,3-dicarboxylate is a solid substance at room temperature . It has a molecular weight of 211.22 .

Scientific Research Applications

Synthesis and Characterization

Diethyl 1H-pyrrole-2,3-dicarboxylate is utilized in various synthetic processes. For instance, Škrlep et al. (2009) demonstrated the preparation of 1-substituted diethyl pyrrole-3,4-dicarboxylates using acid-catalysed treatment, yielding these compounds in 14-93% yield (Škrlep et al., 2009). Röder et al. (1987) synthesized Ethyl 2,3-Bis(ethoxycarbonyl)-1H-pyrrole-1-propionate through a series of reactions starting from ethyl 4-iodobutyrate (Röder et al., 1987). Yahyaei et al. (2017) explored the synthesis and characterization of diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate using DFT calculations for better understanding of its structure (Yahyaei et al., 2017).

Organic Chemistry and Molecular Structure

In the realm of organic chemistry, compounds like diethyl 1H-pyrrole-2,3-dicarboxylate are frequently analyzed for their molecular structures. Skowronek et al. (2003) synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate and studied its structure, revealing diastereotopic CH2 hydrogens in 1H-NMR consistent with axial chirality (Skowronek et al., 2003). Ghaffari-Tabrizi et al. (1984) investigated the light-induced dehydrodimerization of 3-hydroxypyrroles, including derivatives of diethyl 1H-pyrrole-2,3-dicarboxylate, contributing to the understanding of photochemical reactions in pyrroles (Ghaffari-Tabrizi et al., 1984).

Applications in Material Science

Diethyl 1H-pyrrole-2,3-dicarboxylate has also found applications in material science. For instance, Algi et al. (2013) developed a new electrochromic copolymer based on diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate and 3,4-ethylenedioxythiophene, which exhibits multicolor electrochromic properties suitable for various applications like camouflage and full-color electrochromic devices (Algi et al., 2013).

Safety and Hazards

The safety information for Diethyl 1H-pyrrole-2,3-dicarboxylate indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While the search results do not provide specific future directions for Diethyl 1H-pyrrole-2,3-dicarboxylate, it’s clear that compounds with a pyrrole ring have significant potential in drug discovery research . Further studies could focus on exploring the biological activities of Diethyl 1H-pyrrole-2,3-dicarboxylate and its derivatives, as well as developing more efficient synthetic methods .

properties

IUPAC Name

diethyl 1H-pyrrole-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-6-11-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCIUXOENLCRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1H-pyrrole-2,3-dicarboxylate

CAS RN

25472-60-0
Record name Diethyl 1H-pyrrole-2,3-dicarboxylate
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